4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside
Overview
Description
4-Methylumbelliferyl 2-acetoamido-2-deoxy-α-D-galactopyranoside (4-MU-2-acetoamido-2-deoxy-α-Gal) is a fluorogenic substrate used to quantify α- and β-galactopyranosaminidase activity. 4-MU-2-acetoamido-2-deoxy-α-Gal is cleaved by α- and β-galactopyranosaminidase to release the fluorescent moiety 4-MU. 4-MU fluorescence is pH-dependent with excitation maxima of 320 and 360 nm at low (1.97-6.72) and high (7.12-10.3) pH, respectively, and an emission maximum ranging from 445 to 455 nM, increasing as pH decreases.
Scientific Research Applications
1. Binding Characterization and Indicator Ligand Application
A study by De Boeck et al. (1983) characterized the binding of 4-methylumbelliferyl-2-acetamido-2-deoxy-3-O-(beta-D-galactopyranosyl) beta-D-galactopyranoside to peanut agglutinin. This compound was used as an indicator ligand to determine association constants for nonchromophoric carbohydrates, suggesting its potential in biochemical binding studies and ligand-receptor interactions (De Boeck, Matta, Claeyssens, Sharon, & Loontiens, 1983).
2. Synthesis and Detection of Glycosidases
Szweda et al. (1989) described the synthesis of 4-methylumbelliferyl glycosides, including 4-methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside, for the detection of alpha- and beta-D-galactopyranosaminidases. This indicates the compound's use in enzymatic assays and potential applications in disease diagnostics, such as Schindler disease (Szweda, Spohr, Lemieux, Schindler, Bishop, & Desnick, 1989).
3. Fluorogenic Substrate for Enzyme Assays
Chow and Weissmann (1981) demonstrated the use of 4-methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside as a fluorogenic substrate for N-acetyl-alpha-D-glucosaminidase assays. This application is critical in enzymology for sensitive, fluorometric detection of enzyme activity, useful in both research and clinical settings (Chow & Weissmann, 1981).
4. Probing Sugar-Binding Sites on Lectin Molecules
Decastel et al. (1984) investigated the spectral properties of 4-methylumbelliferyl-glycosides, including this compound, as probes of sugar-binding sites on lectin molecules. Their study highlights the compound's utility in understanding lectin-carbohydrate interactions and the microenvironment of sugar-binding sites (Decastel, Vincent, Matta, & Frénoy, 1984).
Mechanism of Action
This compound is a fluorogenic substrate for the detection of lysosomal enzyme N-acetyl-α-D-galactopyranosiaminidase (NAGA), which is driving the pathogenesis of Schindler disease . It is also a substrate for endo-α-N-acetylgalactosaminidase (O-glycosidase), which cleaves O-linked core 1 and core 3 disaccharides from glycoproteins .
Biochemical Analysis
Biochemical Properties
4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside interacts with the enzymes α- and β-galactopyranosaminidase . These enzymes cleave this compound, releasing the fluorescent moiety 4-MU . The fluorescence of 4-MU is pH-dependent, with excitation maxima of 320 and 360 nm at low and high pH, respectively, and an emission maximum ranging from 445 to 455 nM, increasing as pH decreases .
Cellular Effects
It is known that the product is used to detect the activity of α- and β-galactopyranosaminidase , which could influence various cellular processes.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with α- and β-galactopyranosaminidase . These enzymes cleave the compound, releasing the fluorescent moiety 4-MU . This fluorescence can be used to quantify the activity of the enzymes .
Temporal Effects in Laboratory Settings
It is known that the fluorescence of 4-MU, which is released upon cleavage of the compound, is pH-dependent .
Metabolic Pathways
It is known that the compound is a substrate for α- and β-galactopyranosaminidase .
Properties
IUPAC Name |
N-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO8/c1-8-5-14(22)26-12-6-10(3-4-11(8)12)25-18-15(19-9(2)21)17(24)16(23)13(7-20)27-18/h3-6,13,15-18,20,23-24H,7H2,1-2H3,(H,19,21)/t13-,15-,16+,17-,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTHLCFVVACBSA-LHKMKVQPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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